5-Fluoro-2-methoxy-4-nitrobenzaldehyde
Overview
Description
5-Fluoro-2-methoxy-4-nitrobenzaldehyde: is an organic compound with the molecular formula C8H6FNO4. It is a substituted benzaldehyde, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-4-nitrobenzaldehyde typically involves the nitration of 5-Fluoro-2-methoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2-methoxy-4-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 5-Fluoro-2-methoxy-4-nitrobenzoic acid.
Reduction: 5-Fluoro-2-methoxy-4-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methoxy-4-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorine and nitro substitutions on the biological activity of benzaldehyde derivatives. It may also be used in the development of fluorescent probes for imaging applications.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Research into its pharmacological properties is ongoing.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxy-4-nitrobenzaldehyde depends on its specific application. In chemical reactions, the presence of the fluorine atom and nitro group can influence the reactivity and selectivity of the compound. The methoxy group can act as an electron-donating group, affecting the compound’s overall electronic properties.
In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application.
Comparison with Similar Compounds
5-Fluoro-2-methoxybenzaldehyde: Lacks the nitro group, leading to different reactivity and applications.
5-Fluoro-2-nitrobenzaldehyde: Lacks the methoxy group, affecting its electronic properties and reactivity.
2-Methoxy-4-nitrobenzaldehyde: Lacks the fluorine atom, resulting in different chemical behavior and applications.
Uniqueness: 5-Fluoro-2-methoxy-4-nitrobenzaldehyde is unique due to the combination of fluorine, methoxy, and nitro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical syntheses and research applications.
Properties
IUPAC Name |
5-fluoro-2-methoxy-4-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8-3-7(10(12)13)6(9)2-5(8)4-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLPADRUFKEHBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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